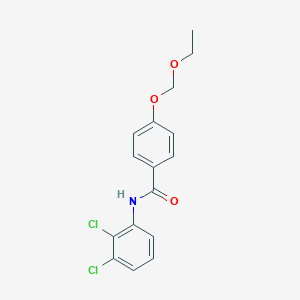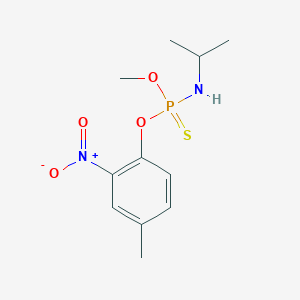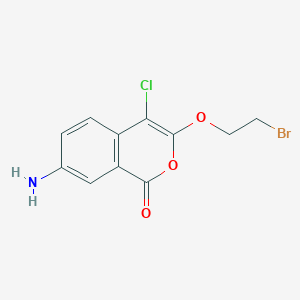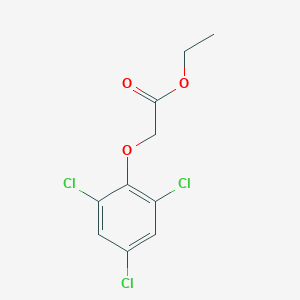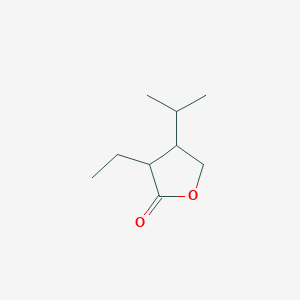
3-Ethyl-4-propan-2-yloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-propan-2-yloxolan-2-one, also known as Ethyl maltol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Ethyl maltol is a white crystalline powder with a sweet odor and taste, and it is commonly used as a flavor enhancer in the food industry. However, its potential applications go beyond the food industry, and it has gained attention in the field of scientific research.
Wirkmechanismus
The mechanism of action of ethyl maltol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
3-Ethyl-4-propan-2-yloxolan-2-one maltol has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is a process that damages cell membranes and can lead to cell death. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has also been shown to reduce inflammation, which is a process that can lead to tissue damage and various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-4-propan-2-yloxolan-2-one maltol has several advantages for lab experiments. It is easily synthesized, and the yield is high. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has a short half-life, which means that it degrades quickly in the body. This can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of ethyl maltol. One area of research is the development of new antioxidants and antimicrobial agents based on ethyl maltol. Another area of research is the study of the long-term effects of ethyl maltol on the body. This could help to determine its potential as a therapeutic agent for various diseases. Additionally, the development of new synthesis methods for ethyl maltol could lead to more efficient and cost-effective production.
Synthesemethoden
3-Ethyl-4-propan-2-yloxolan-2-one maltol can be synthesized through various methods, including the reaction of ethyl acetate and maltol in the presence of a catalyst. The reaction takes place under mild conditions, and the yield is high. Another method involves the reaction of ethyl acetoacetate and maltol in the presence of a base. The reaction takes place at high temperatures, and the yield is moderate.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-propan-2-yloxolan-2-one maltol has been extensively studied in the field of scientific research due to its potential applications. It has been shown to have antioxidant properties, which make it useful in the prevention and treatment of various diseases. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has also been shown to have antimicrobial properties, which make it useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
127951-12-6 |
|---|---|
Produktname |
3-Ethyl-4-propan-2-yloxolan-2-one |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-ethyl-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-7-8(6(2)3)5-11-9(7)10/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
PLPNMLDGMJXEEE-UHFFFAOYSA-N |
SMILES |
CCC1C(COC1=O)C(C)C |
Kanonische SMILES |
CCC1C(COC1=O)C(C)C |
Synonyme |
2(3H)-Furanone,3-ethyldihydro-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



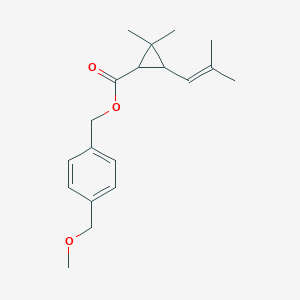
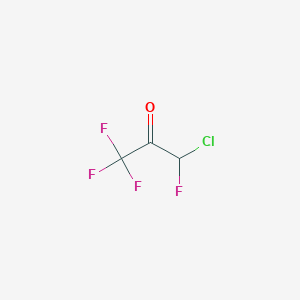
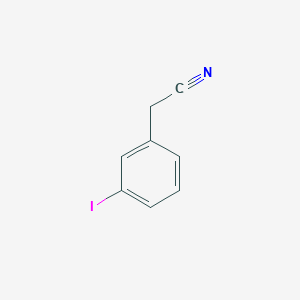
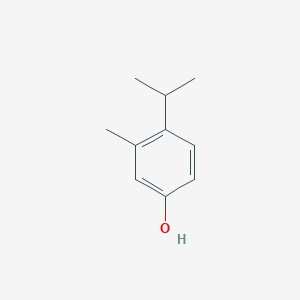
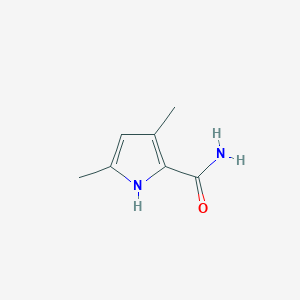
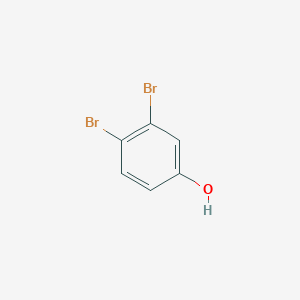
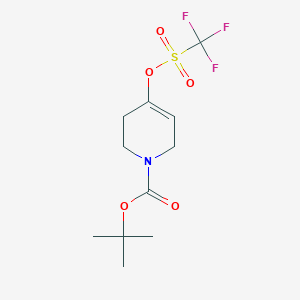
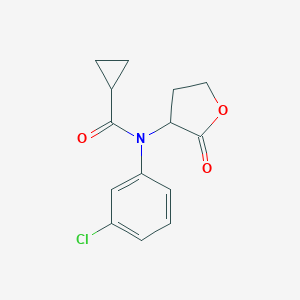
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
